Trichloro(dimethylamine)boron
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Overview
Description
Trichloro(dimethylamine)boron is an organoboron compound with the molecular formula C2H7BCl3N. It is a boron-containing reagent that has found applications in various fields of chemistry due to its unique reactivity and properties. This compound is particularly known for its role in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(dimethylamine)boron can be synthesized through the reaction of boron trichloride with dimethylamine. The reaction typically takes place in an inert solvent such as pentane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
BCl3+(CH3)2NH→(CH3)2NBCl3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trichloro(dimethylamine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Solvents: Inert solvents like pentane, toluene, or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminoboron compounds, while reduction reactions can produce borane derivatives.
Scientific Research Applications
Trichloro(dimethylamine)boron has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Catalysis: The compound is used in catalytic processes, including Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: It is used in the preparation of boron-containing materials with unique properties, such as boron-doped graphene.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism by which trichloro(dimethylamine)boron exerts its effects involves the interaction of the boron atom with other molecules. The boron atom in the compound is electron-deficient, making it a good Lewis acid. This allows it to form complexes with Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Borane-Trimethylamine Complex: Similar to trichloro(dimethylamine)boron, this compound is used in organic synthesis and reduction reactions.
Dimethylamine Borane: Another related compound with applications in reduction and complex formation.
Borane-Ammonia Complex: Used in reduction reactions and has similar reactivity to this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of three chlorine atoms, which make it highly versatile in substitution reactions. Its ability to form stable complexes with various nucleophiles and its role in catalytic processes further distinguish it from other boron-containing compounds.
Properties
Molecular Formula |
C2H4BCl3N |
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Molecular Weight |
159.2 g/mol |
InChI |
InChI=1S/C2H4Cl3N.B/c1-6(5)2(3)4;/h2H,1H3; |
InChI Key |
HQQGGBPTLSTYIY-UHFFFAOYSA-N |
Canonical SMILES |
[B].CN(C(Cl)Cl)Cl |
Origin of Product |
United States |
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